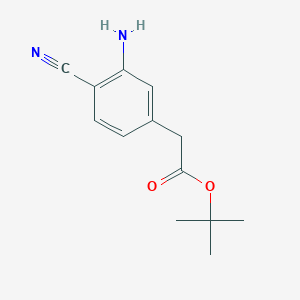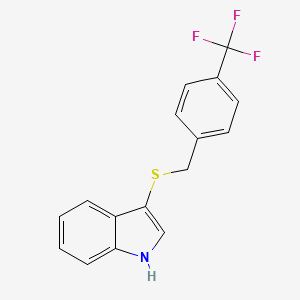![molecular formula C16H18ClN5O3 B2976454 7-[(2-Chlorophenyl)methyl]-8-[2-hydroxyethyl(methyl)amino]-3-methylpurine-2,6-dione CAS No. 489399-03-3](/img/structure/B2976454.png)
7-[(2-Chlorophenyl)methyl]-8-[2-hydroxyethyl(methyl)amino]-3-methylpurine-2,6-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Molecular Structure Analysis
The molecular structure of this compound includes a total of 45 bonds; 27 non-H bonds, 13 multiple bonds, 5 rotatable bonds, 2 double bonds, 11 aromatic bonds, 1 five-membered ring, 2 six-membered rings, 1 nine-membered ring, 1 urea (-thio) derivative, and 1 secondary amine .Scientific Research Applications
Novel Synthesis and Properties of Purine Derivatives
Researchers have developed novel purine derivatives that exhibit unique electrochemical and photoirradiation properties. These compounds demonstrate the ability to oxidize amines and alcohols through an autorecycling process, highlighting their potential as catalysts in organic synthesis and environmental remediation processes (Mitsumoto & Nitta, 2004).
Advances in Uric Acid Derivative Synthesis
A comprehensive method for synthesizing tetra-substituted uric acid derivatives outlines a stepwise N-alkylation process. This research provides a foundation for developing novel compounds with potential applications in medicinal chemistry and drug design (Maruyama, Kozai, & Sasaki, 2000).
Plant Growth Regulation by Benzamides
Investigations into substituted N-(2-benzoyl-4-chlorophenyl)benzamides and N-[4-Chloro-2-(α,α-hydroxyphenylmethyl)phenyl]benzamides have shown significant plant growth-promoting (PGP) activity. These compounds offer a new avenue for developing agrochemicals aimed at enhancing crop yield and health (Hatim & Joshi, 2004).
Antibacterial Agents Synthesis
Research on 1-(2', 4'-Dihydroxy-5'-chlorophenyl)-3-arylpropane-1, 3-diones has shown these compounds to possess antibacterial efficacy against both gram-negative and gram-positive bacteria. This highlights their potential as novel antibacterial agents, contributing to the fight against resistant bacterial strains (Sheikh, Ingle, & Juneja, 2009).
properties
IUPAC Name |
7-[(2-chlorophenyl)methyl]-8-[2-hydroxyethyl(methyl)amino]-3-methylpurine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClN5O3/c1-20(7-8-23)15-18-13-12(14(24)19-16(25)21(13)2)22(15)9-10-5-3-4-6-11(10)17/h3-6,23H,7-9H2,1-2H3,(H,19,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUKQWJDRRCTSBW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)NC1=O)N(C(=N2)N(C)CCO)CC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClN5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.80 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(1E)-(2-phenylhydrazin-1-ylidene)methyl]-2,5-bis(2,2,2-trifluoroethoxy)benzamide](/img/structure/B2976373.png)
![4-[(3,4-Dichlorophenyl)methyl]-4-fluoropiperidine hydrochloride](/img/structure/B2976374.png)
![4-cyclopentyl-5-[3-(morpholine-4-sulfonyl)phenyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B2976376.png)
![N-{6-[4-(3,4-dihydroisoquinolin-2(1H)-ylcarbonyl)-1H-imidazol-1-yl]pyridin-3-yl}-2-methylpropanamide](/img/structure/B2976377.png)

![3,4-diethoxy-N-[2-(4-fluorophenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2976379.png)
![N-(2,4-dichlorophenyl)-5-methyl-1-[3-(trifluoromethyl)phenyl]-1H-1,2,4-triazole-3-carboxamide](/img/structure/B2976382.png)



![2-Chloro-N-[(3R)-1-cyclopropylsulfonylpiperidin-3-yl]propanamide](/img/structure/B2976389.png)
![7-(4-isopropylphenyl)-4-methyl-2-(methylsulfanyl)-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine](/img/structure/B2976391.png)
![5-amino-1-(2-anilino-2-oxoethyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2976392.png)
![(Z)-N-(6-chloro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-4-(methylsulfonyl)benzamide](/img/structure/B2976394.png)